1-Ethynyl-3-fluoro-5-nitrobenzene
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Overview
Description
1-Ethynyl-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C8H4FNO2 It is characterized by the presence of an ethynyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-ethynyl-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Ethynylation: Adding an ethynyl group through a coupling reaction, often using acetylene or its derivatives in the presence of a catalyst like palladium.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethynyl-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of incoming substituents.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Common reagents and conditions for these reactions include:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin and hydrochloric acid or hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Potassium carbonate and phenols in dimethylformamide at elevated temperatures.
Major products formed from these reactions include substituted benzene derivatives with altered functional groups.
Scientific Research Applications
1-Ethynyl-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 1-ethynyl-3-fluoro-5-nitrobenzene exerts its effects involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Fluorine Atom: Affects the compound’s polarity and reactivity towards nucleophiles.
Ethynyl Group: Provides a site for further chemical modifications and interactions with other molecules.
These functional groups interact with molecular targets and pathways, leading to various chemical transformations and potential biological effects.
Comparison with Similar Compounds
1-Ethynyl-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:
1-Ethynyl-3-fluoro-4-nitrobenzene: Differing in the position of the nitro group, which affects its reactivity and applications.
1-Ethynyl-4-fluoro-5-nitrobenzene: Another positional isomer with distinct chemical properties.
1-Ethynyl-3-chloro-5-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-ethynyl-3-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPBJXCVRCPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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